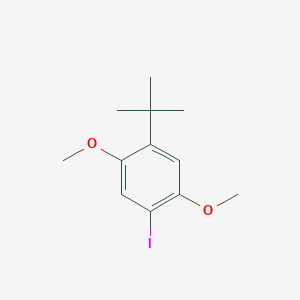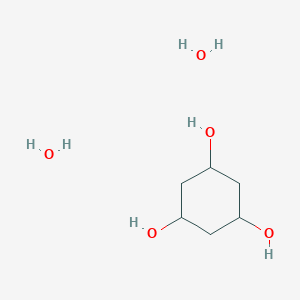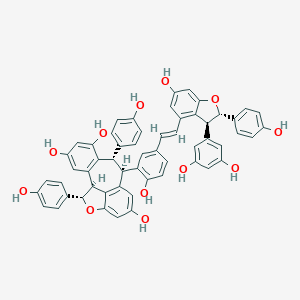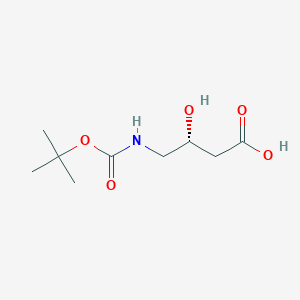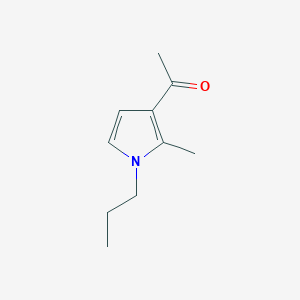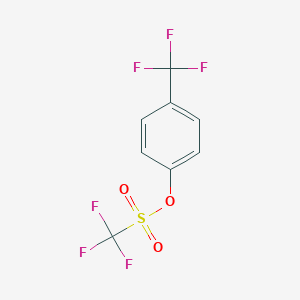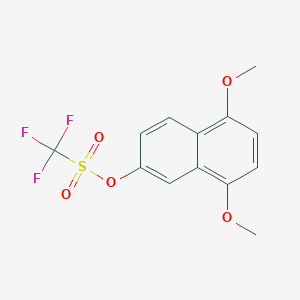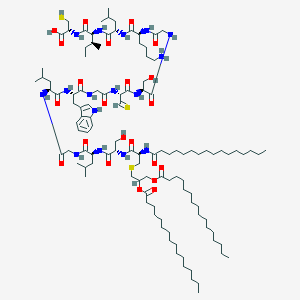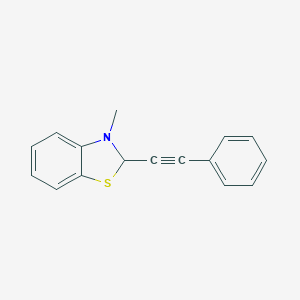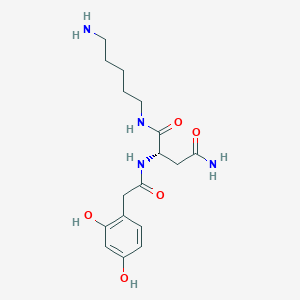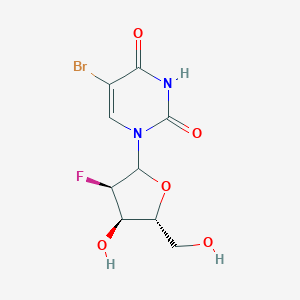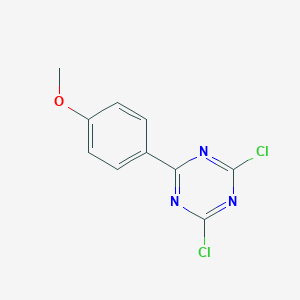![molecular formula C11H8N2O B052658 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118469-12-8](/img/structure/B52658.png)
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde, also known as PBI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBI is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Mécanisme D'action
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde in inhibiting the growth of cancer cells is not fully understood. However, it has been suggested that 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde may inhibit the activity of enzymes that are involved in the growth and division of cancer cells. In addition, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to induce apoptosis, which is programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to have low toxicity in animal studies, indicating that it may be safe for use in humans. However, further studies are needed to determine the long-term effects of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde on human health. 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has also been found to have antioxidant properties, which may be beneficial in reducing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve in various solutions. However, one limitation of using 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde. One direction is to further study its potential use in cancer treatment by investigating its mechanism of action and optimizing its efficacy. Another direction is to study its potential use in organic electronic devices by improving its properties such as its charge transport and stability. Additionally, further studies are needed to determine the long-term effects of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde on human health and its potential use in water treatment.
Méthodes De Synthèse
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzimidazole with propargyl bromide to form 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole. The second step involves the reaction of the product from the first step with paraformaldehyde to form 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde, which is 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde.
Applications De Recherche Scientifique
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to have anti-cancer properties by inhibiting the growth of cancer cells. 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has also been studied for its potential use as a fluorescent probe in biological imaging. In material science, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential use in organic electronic devices such as solar cells and light-emitting diodes. In environmental science, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential use in water treatment by removing heavy metal ions from water.
Propriétés
Numéro CAS |
118469-12-8 |
|---|---|
Nom du produit |
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde |
Formule moléculaire |
C11H8N2O |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
1-prop-2-ynylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h1,3-6,8H,7H2 |
Clé InChI |
ZCIFDFIUYYOGPO-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2N=C1C=O |
SMILES canonique |
C#CCN1C2=CC=CC=C2N=C1C=O |
Synonymes |
1H-Benzimidazole-2-carboxaldehyde,1-(2-propynyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
